molecular formula C9H10N4O3 B1396361 Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate CAS No. 1338494-91-9

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate

Cat. No.: B1396361
CAS No.: 1338494-91-9
M. Wt: 222.2 g/mol
InChI Key: QCWQKOOAYGSRJN-UHFFFAOYSA-N
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Description

“Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has potential applications in various fields due to its unique structure and properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . Another method involves the reaction of cyanoguanidine with arylidenemalononitriles . Furthermore, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has a cyanoamino group (-CN-NH2), a hydroxy group (-OH), and an ethyl acetate group (CH3-COO-CH2-CH3) .

Scientific Research Applications

Precursor to Heterocyclic Compounds
Ethyl 4,4-difluoro-4-phenoxyacetoacetate has been studied as a precursor for creating new heterocyclic compounds. This includes synthesizing derivatives of 6-hydroxypyrimidine and other heterocycles, showcasing the potential of this precursor in designing biologically active heterocycles (Solodukhin et al., 2004).

Synthetic Utility in Heterocyclic Chemistry
Ethyl (l//-tetrazol-5-yl)acetate's acylation and subsequent reactions have been demonstrated to efficiently produce 1,3,4-oxadiazolylacetates and their derivatives. This method enhances the synthetic utility in heterocyclic chemistry, particularly in the context of anti-inflammatory and analgesic properties (Janda, 2001).

Safety and Hazards

As with any chemical compound, handling “Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate” requires appropriate safety measures. Ethyl acetate, for instance, is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It’s crucial to use personal protective equipment and ensure good ventilation when handling such compounds .

Properties

IUPAC Name

ethyl 2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-7(14)3-6-4-11-9(12-5-10)13-8(6)15/h4H,2-3H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWQKOOAYGSRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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